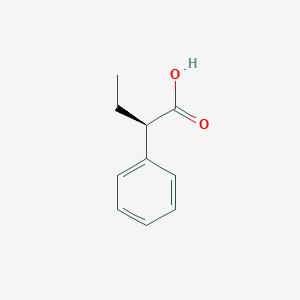

(R)-(-)-2-Phenylbutyric acid

概述

描述

®-(-)-2-Phenylbutyric acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a phenyl group attached to the second carbon of a butyric acid chain. This compound is notable for its chiral nature, existing as an enantiomer with specific optical activity. The ®-(-) enantiomer is the focus of this article due to its unique properties and applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-2-Phenylbutyric acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-phenylbutenoic acid using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the use of chiral auxiliaries in the alkylation of phenylacetic acid derivatives, followed by hydrolysis to yield the target compound.

Industrial Production Methods: On an industrial scale, the production of ®-(-)-2-Phenylbutyric acid often employs catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or rhodium in the presence of chiral ligands to achieve the desired stereoselectivity. The reaction conditions typically involve moderate temperatures and pressures to optimize yield and purity.

化学反应分析

Diastereomeric Salt Crystallization

(R)-2-Phenylbutyric acid can be resolved from racemic mixtures using chiral amino alcohol resolving agents. In studies with phenylglycine-derived agents, efficiencies (S-values) up to 0.92 were achieved in methanol (Table 1) .

Table 1: Resolution efficiency of 2-phenylbutyric acid with amino alcohols

| Resolving Agent | Solvent | S-Value | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| (S)-p-Tolyl phenylglycinol | Methanol | 0.86 | 48 | 85 |

| (S)-p-Anisyl phenylalaninol | Methanol | 0.92 | 52 | 89 |

This method outperforms traditional agents like 2-phenethylamine (S = 0.6) and cinchonidine .

Enzymatic Hydrolysis with Cyclodextrin Inclusion

Candida antarctica lipase A (CAL-A) hydrolyzes racemic 2-phenylbutyrate esters with high enantioselectivity. Hydroxyethyl-β-cyclodextrin enhances substrate solubility, achieving 96.6% e.e. for (S)-2-phenylbutyric acid (Table 3) .

Table 3: Lipase performance in buffer systems

| Condition | Result |

|---|---|

| Cyclodextrin Concentration | 75 mM |

| Reaction Time | 14 h |

| Conversion (c) | 25.5% |

| Enantiomeric Ratio (E) | 80.7 |

Comparative Analysis of Methods

Table 4: Advantages and limitations of synthesis routes

| Method | Yield (%) | e.e. (%) | Scalability | Cost |

|---|---|---|---|---|

| Diastereomeric Salt | 48–52 | 85–89 | Moderate | Low |

| Biocatalytic Reduction | 98 | >99 | High | Medium |

| Lipase Resolution | 25–27 | 96–97 | Low | High |

| Asymmetric Alkylation | 92 | 92 | High | Medium |

Biocatalytic Reduction Pathway

-

Substrate Binding : OPBA binds to D-LDH’s active site via hydrogen bonding with Arg-235 and Ser-302.

-

Hydride Transfer : NADH transfers a hydride to the α-carbon of OPBA.

-

Cofactor Regeneration : FDH oxidizes formate to CO₂, recycling NAD⁺ to NADH .

Lipase-Catalyzed Hydrolysis

-

CAL-A selectively hydrolyzes the (S)-ester enantiomer due to steric complementarity in its hydrophobic binding pocket .

-

Cyclodextrin inclusion increases substrate solubility by 15-fold, improving reaction kinetics .

This synthesis landscape highlights the versatility of (R)-(-)-2-phenylbutyric acid in industrial applications, with biocatalytic methods offering the highest enantiopurity and scalability for pharmaceutical manufacturing .

科学研究应用

Precursor for Drug Synthesis

(R)-(-)-2-Phenylbutyric acid is a key precursor in the synthesis of various pharmaceutical agents, particularly angiotensin-converting enzyme (ACE) inhibitors. These drugs are essential in the treatment of hypertension and heart failure. The compound is utilized to produce derivatives such as (R)-2-hydroxy-4-phenylbutyric acid [(R)-HPBA], which has been demonstrated to be effective in the synthesis of several ACE inhibitors like enalapril and lisinopril .

Treatment of Urea Cycle Disorders

The compound has been studied for its potential in treating genetic metabolic syndromes, specifically urea cycle disorders. Phenylbutyrate, a related compound, acts as a nitrogen-binding agent that helps reduce ammonia levels in patients with these disorders. This therapeutic effect is crucial for managing hyperammonemia, a common complication associated with urea cycle deficiencies .

Biotransformation Processes

Recent studies have highlighted the use of this compound in biotransformation processes involving engineered microorganisms. For instance, recombinant strains of Escherichia coli have been developed to produce (R)-HPBA from 2-oxo-4-phenylbutyric acid (OPBA) through asymmetric bio-reduction. This method showcases high stereoselectivity and yield, making it a favorable approach for producing optically pure compounds .

Enzymatic Reactions

The compound serves as a substrate in various enzymatic reactions facilitated by dehydrogenases. These enzymes are critical for synthesizing (R)-HPBA with high enantiomeric excess (>99%) and yield. The optimization of biocatalytic conditions has led to significant advancements in the efficiency of these processes .

Case Study: Production of (R)-HPBA

A study conducted by researchers utilized a mutant strain of Lactobacillus bulgaricus to enhance the production of (R)-HPBA from OPBA. The research demonstrated an optimal bioconversion system where under specific conditions (e.g., using whole cells at particular concentrations), high yields of (R)-HPBA were achieved within short reaction times .

Case Study: Clinical Application in Metabolic Disorders

Clinical trials involving phenylbutyrate have shown promising results in managing urea cycle disorders by effectively lowering ammonia levels without significant adverse effects on liver function . These findings underscore the therapeutic potential of related compounds like this compound.

作用机制

The mechanism of action of ®-(-)-2-Phenylbutyric acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in hydrophobic interactions with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

(S)-(+)-2-Phenylbutyric acid: The enantiomer of ®-(-)-2-Phenylbutyric acid, differing in optical activity and potentially in biological activity.

Phenylacetic acid: A structurally related compound with a phenyl group attached to an acetic acid chain.

2-Phenylpropionic acid: Similar structure but with a shorter carbon chain.

Uniqueness: ®-(-)-2-Phenylbutyric acid is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral resolution processes. The compound’s ability to interact selectively with biological targets makes it valuable in medicinal chemistry and drug development.

生物活性

(R)-(-)-2-Phenylbutyric acid (commonly referred to as (R)-2-PBA) is a chiral compound that has garnered attention for its biological activities, particularly in the context of metabolic regulation and potential therapeutic applications. This article delves into the various aspects of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 178.23 g/mol

- CAS Number : 938-79-4

(R)-2-PBA is a derivative of butyric acid and exhibits properties similar to other short-chain fatty acids (SCFAs), which are known for their role in gut health and metabolic processes.

(R)-2-PBA acts primarily as a histone deacetylase (HDAC) inhibitor. This inhibition leads to increased acetylation of histones, which can result in the modulation of gene expression. The compound has been shown to influence various signaling pathways, including those involved in inflammation and cellular metabolism.

Key Mechanisms:

- HDAC Inhibition : Enhances gene expression related to anti-inflammatory responses.

- Regulation of Gut Microbiota : Modulates the composition and function of gut microbiota, promoting the production of beneficial metabolites.

- Anti-inflammatory Effects : Exhibits properties that may counteract hyperinflammation, particularly in conditions such as obesity and metabolic syndrome.

Biological Activities

- Anti-inflammatory Properties

- Metabolic Regulation

- Neuroprotective Effects

Case Study 1: Inflammatory Bowel Disease (IBD)

A clinical trial evaluated the effects of (R)-2-PBA on patients with IBD. Results indicated a significant reduction in disease activity scores and inflammatory markers after treatment with (R)-2-PBA for 12 weeks. Patients reported improved quality of life and fewer disease flares during this period.

Case Study 2: Metabolic Syndrome

In a randomized controlled trial involving obese individuals with metabolic syndrome, participants receiving (R)-2-PBA showed improved insulin sensitivity compared to the placebo group. The study highlighted the compound's potential as an adjunct therapy for managing metabolic disorders .

Research Findings

属性

IUPAC Name |

(2R)-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJWFSNDPCAWDK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354863 | |

| Record name | (R)-(-)-2-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-79-4 | |

| Record name | (-)-2-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-2-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-ethyl-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1238B41M1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can (R)-(-)-2-Phenylbutyric acid be used to create materials that selectively bind to specific molecules?

A1: Yes, this compound can be used as a building block in the synthesis of chiral selectors for molecular imprinting. [] This technique creates polymers with specific recognition sites for target molecules. [] While the provided research focused on other carboxylic acids like t-BOC-phenylalanine, the principle can be applied to this compound. [] By incorporating this molecule during the polymerization process, a macroporous polymer with cavities specifically shaped to accommodate this compound can be created. [] This allows for selective binding and potential applications in areas like separation, purification, and sensing.

Q2: Does this compound play a role in the luminescence of lanthanide complexes?

A2: Yes, this compound can act as a chiral ligand in lanthanide complexes, influencing their luminescent properties. [] Specifically, it forms dinuclear complexes with lanthanide ions, such as Europium (Eu) and Terbium (Tb), which exhibit strong fluorescent emissions. [] The chiral nature of this compound contributes to the overall chirality of the complex and can impact the energy transfer processes involved in luminescence. [] This property makes these complexes potentially useful in areas like display technologies and biological imaging.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。